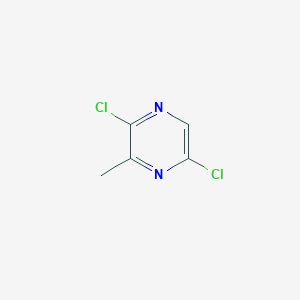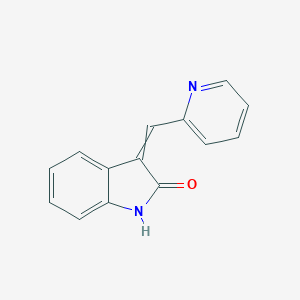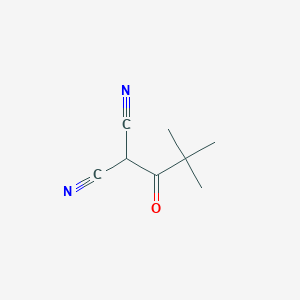
4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine has been studied extensively. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, such as DNA polymerase and topoisomerase. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antifungal activity by disrupting the cell membrane of fungal cells. Additionally, this compound has been shown to have a low toxicity profile in animal models, indicating its potential for use in therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine in lab experiments is its specificity for certain enzymes involved in DNA replication and repair. This specificity allows for targeted inhibition of these enzymes, leading to the accumulation of DNA damage and cell death. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research on 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields such as cancer therapy and antifungal agents. Furthermore, research can be conducted to improve the solubility of this compound and its delivery system for therapeutic applications. Finally, the potential use of this compound as a fluorescent probe for the detection of DNA can also be further explored.
Conclusion:
In conclusion, this compound is a chemical compound with numerous potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential applications and improve its solubility and delivery system for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chloro-6-hydroxypyrimidine-2-amine with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C for several hours. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-Chloro-6-(4-methylphenoxy)pyrimidin-2-amine has numerous potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as an antifungal agent, as it has been shown to have activity against various fungal species. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of DNA.
Propriétés
Numéro CAS |
100763-72-2 |
|---|---|
Formule moléculaire |
C11H10ClN3O |
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
4-chloro-6-(4-methylphenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3O/c1-7-2-4-8(5-3-7)16-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15) |
Clé InChI |
RJYGRPLECYSURD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Synonymes |
2-amino-4-(p-tolyloxy)-6-chloropyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



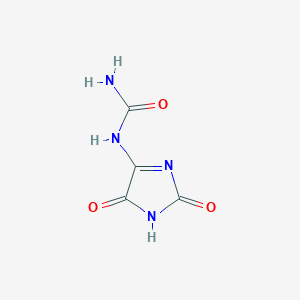
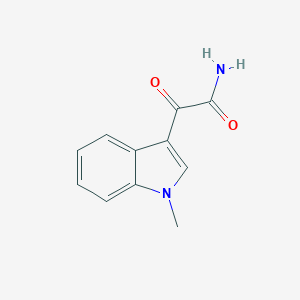
![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
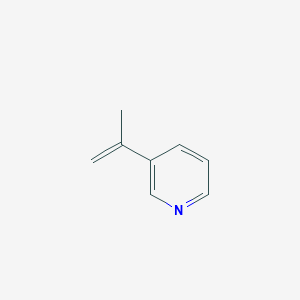
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)

